molecular formula C20H15Cl2NO3 B15170068 5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide CAS No. 648922-99-0

5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide

Cat. No.: B15170068
CAS No.: 648922-99-0
M. Wt: 388.2 g/mol
InChI Key: VCIJGNKWHJQUPC-UHFFFAOYSA-N
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Description

5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorobenzyl group, a phenyl group, and a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of 4-chlorobenzyl chloride: This can be achieved by reacting 4-chlorotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Preparation of 3-(4-chlorobenzyloxy)aniline: This intermediate is synthesized by reacting 4-chlorobenzyl chloride with 3-aminophenol in the presence of a base such as sodium hydroxide.

    Formation of the final compound: The final step involves the reaction of 3-(4-chlorobenzyloxy)aniline with 5-chloro-2-hydroxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide: Similar structure but with a different substitution pattern.

    5-Bromo-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide: Similar structure but with a bromine atom instead of chlorine.

    5-Chloro-N-{3-[(4-methylbenzyl)oxy]phenyl}-2-hydroxybenzamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and hydroxy groups provides opportunities for diverse chemical modifications and interactions with biological targets.

Properties

CAS No.

648922-99-0

Molecular Formula

C20H15Cl2NO3

Molecular Weight

388.2 g/mol

IUPAC Name

5-chloro-N-[3-[(4-chlorophenyl)methoxy]phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C20H15Cl2NO3/c21-14-6-4-13(5-7-14)12-26-17-3-1-2-16(11-17)23-20(25)18-10-15(22)8-9-19(18)24/h1-11,24H,12H2,(H,23,25)

InChI Key

VCIJGNKWHJQUPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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